molecular formula C17H17N5O4 B13779857 Benzofurazan, 5-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitro- CAS No. 65427-81-8

Benzofurazan, 5-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitro-

Cat. No.: B13779857
CAS No.: 65427-81-8
M. Wt: 355.3 g/mol
InChI Key: DJHIQHPEXFNWOR-UHFFFAOYSA-N
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Description

Benzofurazan, 5-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitro- is a complex organic compound that belongs to the benzofurazan family This compound is characterized by the presence of a benzofurazan ring, a piperazine moiety, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofurazan, 5-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitro- typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzofurazan Ring: The benzofurazan ring can be synthesized through the reaction of o-phenylenediamine with nitrous acid, followed by oxidation.

    Introduction of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the benzofurazan intermediate.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Nitration: The final step involves the nitration of the compound to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzofurazan, 5-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products

    Oxidation: Formation of benzofurazan oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzofurazan derivatives.

Scientific Research Applications

Benzofurazan, 5-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitro- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Benzofurazan, 5-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofurazan Derivatives: Compounds with similar benzofurazan rings but different substituents.

    Piperazine Derivatives: Compounds with piperazine moieties but different aromatic groups.

    Nitroaromatic Compounds: Compounds with nitro groups attached to aromatic rings.

Uniqueness

Benzofurazan, 5-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitro- is unique due to the combination of its benzofurazan ring, piperazine moiety, and nitro group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

65427-81-8

Molecular Formula

C17H17N5O4

Molecular Weight

355.3 g/mol

IUPAC Name

5-[4-(3-methoxyphenyl)piperazin-1-yl]-4-nitro-2,1,3-benzoxadiazole

InChI

InChI=1S/C17H17N5O4/c1-25-13-4-2-3-12(11-13)20-7-9-21(10-8-20)15-6-5-14-16(19-26-18-14)17(15)22(23)24/h2-6,11H,7-10H2,1H3

InChI Key

DJHIQHPEXFNWOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=C(C4=NON=C4C=C3)[N+](=O)[O-]

Origin of Product

United States

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